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Compound of Interest

Compound Name: Fenofibrate-13C6

Cat. No.: B15557610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Fenofibrate-¹³C₆, an isotopically labeled version of the lipid-lowering agent fenofibrate. This

guide is intended for researchers in drug metabolism, pharmacokinetics, and analytical

chemistry who require a stable labeled internal standard for quantitative bioanalysis or a tracer

for metabolic studies.

Introduction
Fenofibrate is a third-generation fibric acid derivative used to treat hypercholesterolemia and

hypertriglyceridemia. It functions as a prodrug, rapidly hydrolyzed in the body to its active

metabolite, fenofibric acid. Fenofibric acid is a potent agonist of the peroxisome proliferator-

activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes

involved in lipid and lipoprotein metabolism. The synthesis of an isotopically labeled version,

such as Fenofibrate-¹³C₆, is crucial for sensitive and accurate quantification in biological

matrices by mass spectrometry-based methods. This guide outlines a feasible synthetic route

and the analytical techniques for the characterization of Fenofibrate-¹³C₆.

Synthesis of Fenofibrate-¹³C₆
The synthesis of Fenofibrate-¹³C₆ can be strategically designed to incorporate the ¹³C atoms

into one of the phenyl rings of the benzophenone core. A logical and efficient approach involves

a multi-step synthesis starting from commercially available ¹³C₆-phenol.
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Synthetic Scheme
The overall synthetic scheme is a three-step process:

Step 1: Friedel-Crafts Acylation - Synthesis of 4-Hydroxybenzophenone-¹³C₆ from ¹³C₆-

Phenol and benzoyl chloride.

Step 2: Etherification - Synthesis of Fenofibric acid-¹³C₆ by reacting 4-

Hydroxybenzophenone-¹³C₆ with 2-bromo-2-methylpropanoic acid.

Step 3: Esterification - Synthesis of Fenofibrate-¹³C₆ through the esterification of Fenofibric

acid-¹³C₆ with isopropyl alcohol.

Experimental Protocols
Step 1: Synthesis of 4-Hydroxybenzophenone-¹³C₆

This step involves the Friedel-Crafts acylation of ¹³C₆-Phenol with benzoyl chloride using a

Lewis acid catalyst, such as aluminum chloride.

Materials:

¹³C₆-Phenol

Benzoyl chloride

Anhydrous aluminum chloride (AlCl₃)

Chlorobenzene (solvent)

Toluene (recrystallization solvent)

Hydrochloric acid (HCl), dilute solution

Deionized water

Anhydrous calcium chloride

Procedure:
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In a reaction vessel, add chlorobenzene and anhydrous aluminum chloride and stir the

mixture.

Prepare a solution of ¹³C₆-Phenol in chlorobenzene and add it dropwise to the reaction

vessel at a temperature between 10°C and 50°C.

After the addition is complete, stir the mixture for an additional 30 minutes.

Add benzoyl chloride dropwise to the reaction mixture.

Slowly raise the temperature and maintain it at 40°C-45°C for 2 hours, followed by 1 hour

at 60°C-70°C.

Cool the reaction mixture and slowly pour it into a mixture of ice and water with stirring for

2 hours at 20-30°C.

Collect the precipitated solid by filtration, wash with water until neutral, and dry to obtain

crude 4-Hydroxybenzophenone-¹³C₆.

Recrystallize the crude product from toluene to yield pure 4-Hydroxybenzophenone-¹³C₆.

The oil layer from the filtrate can be washed until neutral, dried with anhydrous calcium

chloride, and the chlorobenzene can be recovered by distillation.

Step 2: Synthesis of Fenofibric acid-¹³C₆

The synthesized ¹³C₆-labeled 4-hydroxybenzophenone is then reacted with a derivative of 2-

bromo-2-methylpropanoic acid to form the fenofibric acid core. A common method is the

reaction with isopropyl 2-bromo-2-methylpropanoate in the presence of a base.

Materials:

4-Hydroxybenzophenone-¹³C₆

Isopropyl 2-bromo-2-methylpropanoate

Potassium carbonate (K₂CO₃)
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Acetone (solvent)

Procedure:

Dissolve 4-Hydroxybenzophenone-¹³C₆ in acetone in a reaction flask.

Add potassium carbonate to the solution and stir.

Add isopropyl 2-bromo-2-methylpropanoate to the mixture.

Heat the reaction mixture to reflux and maintain for several hours until the reaction is

complete (monitored by TLC).

Cool the reaction mixture and filter to remove the inorganic salts.

Evaporate the solvent under reduced pressure to obtain the crude product.

The crude product from this step is an ester which is then hydrolyzed to fenofibric acid.

Dissolve the crude ester in a mixture of ethanol and water containing sodium hydroxide.

Heat the mixture to reflux for 2-3 hours.

Cool the reaction mixture and acidify with dilute HCl to precipitate the Fenofibric acid-¹³C₆.

Filter the precipitate, wash with water, and dry to obtain the pure product.

Step 3: Synthesis of Fenofibrate-¹³C₆

The final step is the esterification of the labeled fenofibric acid with isopropanol.

Materials:

Fenofibric acid-¹³C₆

Isopropyl alcohol

Sulfuric acid (catalyst)

Toluene (solvent)
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Procedure:

Suspend Fenofibric acid-¹³C₆ in a mixture of toluene and isopropyl alcohol.

Add a catalytic amount of concentrated sulfuric acid.

Heat the mixture to reflux and remove the water formed during the reaction using a Dean-

Stark apparatus.

Monitor the reaction by TLC until completion.

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then

with water.

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain

crude Fenofibrate-¹³C₆.

Purify the crude product by recrystallization from a suitable solvent like isopropanol.

Characterization of Fenofibrate-¹³C₆
The successful synthesis and isotopic labeling of Fenofibrate-¹³C₆ must be confirmed by

various analytical techniques.

Mass Spectrometry (MS)
Mass spectrometry is the primary technique to confirm the incorporation of the ¹³C₆ label.

Expected Molecular Ion: The molecular weight of unlabeled fenofibrate (C₂₀H₂₁ClO₄) is

approximately 360.8 g/mol . The ¹³C₆-labeled fenofibrate will have a molecular weight that is

6 atomic mass units (amu) higher.

Fragmentation Pattern: The fragmentation pattern in the mass spectrum should be

consistent with the structure of fenofibrate, with the key fragments containing the ¹³C₆-

labeled phenyl ring showing a +6 amu shift compared to the unlabeled standard.
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Technique Expected Observation for Fenofibrate-¹³C₆

Electrospray Ionization (ESI-MS) [M+H]⁺ at m/z ~367.8, [M+Na]⁺ at m/z ~389.8

Tandem MS (MS/MS)

Fragmentation of the precursor ion at m/z

~367.8 will yield characteristic product ions.

Fragments containing the ¹³C₆-labeled benzoyl

group will show a +6 amu shift. For example, a

prominent fragment from the cleavage of the

ester bond is the fenofibric acid ion, which would

be observed at m/z ~325.1 for the labeled

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is essential for confirming the position of the isotopic labels.

¹³C NMR: The signals corresponding to the six carbon atoms of the labeled phenyl ring will

be significantly enhanced in intensity. The chemical shifts of these carbons will be very

similar to those in unlabeled fenofibrate, but the signals will be prominent and easily

identifiable.

¹H NMR: The proton NMR spectrum will be largely identical to that of unlabeled fenofibrate,

as the ¹³C labeling does not significantly affect the chemical shifts of the protons.
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¹³C NMR Chemical Shifts for Unlabeled

Fenofibrate (approximate ppm values)
Expected Observation for Fenofibrate-¹³C₆

~194 (C=O, ketone) No change

~173 (C=O, ester) No change

~162 (C-O, ether)
Enhanced signal if the labeled ring is the

phenoxy ring

~138 (Ar-C) Enhanced signal

~132 (Ar-C) Enhanced signal

~131 (Ar-C) No change

~130 (Ar-C) No change

~129 (Ar-C) No change

~118 (Ar-C) Enhanced signal

~85 (quaternary C) No change

~69 (CH, isopropyl) No change

~25 (CH₃, gem-dimethyl) No change

~21 (CH₃, isopropyl) No change

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

Mechanism of Action: PPARα Signaling Pathway
Fenofibrate's active metabolite, fenofibric acid, exerts its therapeutic effects by activating the

Peroxisome Proliferator-Activated Receptor alpha (PPARα). The signaling pathway is depicted

below.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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